molecular formula C14H14ClN3O3S B8276774 N-[2-[4-chlorosulfonylphenyl]ethyl]-5-methylpyrazine carboxamide CAS No. 66376-00-9

N-[2-[4-chlorosulfonylphenyl]ethyl]-5-methylpyrazine carboxamide

Cat. No. B8276774
Key on ui cas rn: 66376-00-9
M. Wt: 339.8 g/mol
InChI Key: GLUACTHHYOSPGO-UHFFFAOYSA-N
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Patent
US05516906

Procedure details

treating 5-methylpyrazine-2-carboxylic acid of the formula VIII: ##STR10## with methanol under reflux to obtain 5-methylpyrazine-2-carboxylic acid methyl ester of the formula VIII A ##STR11## ii) reacting 5-methylpyrazine-2-carboxylic acid methyl ester of the formula VIII A with 2-phenylethylamine of the formula II: ##STR12## at 100° to 200° C. to obtain 5-methylpyrazine 2-(2-phenylethyl) carboxamide of the formula IX: ##STR13## iii) chlorosulfonating the 5-methylpyrazine-2(2-phenylethyl)carboxamide of the formula IX with chlorosulfonic acid at 0°-45° C. to obtain [N-[2-[4-Chlorosulfonyl) phenyl]ethyl]-5-methylpyrazine carboxamide] of the formula X: ##STR14## iv) and treating the (N-[2-[4-(chlorosulfonyl)phenyl]ethyl]-5-methyl pyrazine-carboxamide] of the formula X with ammonia to obtain N-[2-[4-(aminosulfonyl)phenyl]ethyl]-5-methylpyrazine carboxamide of the formula I.
[Compound]
Name
iv
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH2:12][NH:13][C:14]([C:16]2[CH:21]=[N:20][C:19]([CH3:22])=[CH:18][N:17]=2)=[O:15])=[CH:7][CH:6]=1)(=[O:4])=[O:3].[NH3:23]>>[NH2:23][S:2]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH2:12][NH:13][C:14]([C:16]2[CH:21]=[N:20][C:19]([CH3:22])=[CH:18][N:17]=2)=[O:15])=[CH:7][CH:6]=1)(=[O:4])=[O:3]

Inputs

Step One
Name
iv
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C1=NC=C(N=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C1=NC=C(N=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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